2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is reacted with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . Another method involves the oxidative dehydrogenation/annulation/oxidative aromatization of saturated ketones with amidines under Cu-catalysis .
Chemical Reactions Analysis
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole: A compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLJYNCWUOVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589782 | |
Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-26-2 | |
Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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